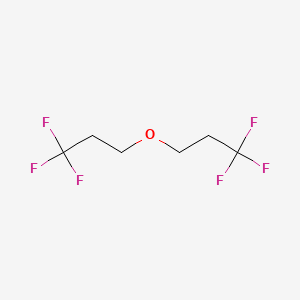

Bis(3,3,3-trifluoropropyl)ether

Description

Significance of Polyfluorinated Ethers in Advanced Chemical Systems

Polyfluorinated ethers, a class of compounds that includes Bis(3,3,3-trifluoropropyl)ether, are integral to the development of advanced chemical systems. Their resistance to heat, chemicals, and oxidation makes them suitable for use in harsh environments. The carbon-fluorine bond, one of the strongest in organic chemistry, contributes to their stability.

These ethers are prized for their ability to reduce surface energy in solids and surface tension in liquids, which makes them effective surfactants and resistant to both oil and water. wa.gov This property is leveraged in the manufacturing of a wide array of products, from coatings and surfactants to fire-suppressants and processing aids in fluoropolymer production. nih.gov The introduction of ether linkages into fluorinated carbon chains can also enhance the performance of materials. For instance, perfluoroalkyl ethers are used as processing aids in emulsion polymerization. wa.gov

The unique solubility characteristics and low flammability of polyfluorinated ethers have also led to their investigation as components in nonflammable electrolytes for batteries. smolecule.com Their chemical inertness and stability make them suitable for use as laboratory chemicals and in scientific research and development. synquestlabs.com

Historical Development and Early Research Trajectories of this compound

While specific historical details on the initial synthesis of this compound are not extensively documented in publicly available literature, the development of fluorinated ethers is closely tied to the broader advancements in organofluorine chemistry. Early research in this area was often driven by the need for stable and inert materials for various industrial and military applications.

The synthesis of similar fluorinated ethers, such as bis(2,2,2-trifluoroethyl) ether, has been documented in patents. One method involves the reaction of metallic sodium with 2,2,2-trifluoroethanol (B45653) in dioxane to form sodium 2,2,2-trifluoroethoxide, which then reacts further to produce the ether. google.comchemicalbook.com Another described synthesis involves reacting 1,1,1-trifluoro-2-chloroethane with trifluoroethanol in the presence of potassium hydroxide (B78521) and ethylene (B1197577) glycol. google.com These early synthetic routes for related compounds likely paved the way for the development of methods to produce this compound.

Current Research Frontiers and Prospective Directions for this compound

Current research on this compound and other polyfluorinated ethers is focused on several key areas, driven by the demand for high-performance materials and environmentally conscious chemical processes.

A significant area of investigation is their application in energy storage. For example, the related compound bis(2,2,2-trifluoroethyl) ether has been shown to diminish the self-discharge of lithium-sulfur (Li-S) batteries. chemicalbook.comsigmaaldrich.com The stability and non-flammable nature of fluorinated ethers make them promising candidates for safer and more efficient electrolytes in battery technology. smolecule.com

The unique properties of polyfluorinated compounds also make them subjects of interest in environmental science. Research is ongoing to understand their environmental fate, persistence, and potential for bioaccumulation. smolecule.com The development of more sustainable and biodegradable fluorinated compounds is a key goal for the chemical industry.

Furthermore, the synthesis of novel fluorinated molecules continues to be an active area of research. For instance, recent studies have reported methods for the synthesis of 1,3-bis-trifluoromethylated (hetero)cyclohexane-carboxylates, highlighting the ongoing efforts to create new fluorinated building blocks for pharmaceuticals and other advanced materials. chemrxiv.org The unique properties of this compound suggest its potential as a valuable intermediate in the synthesis of more complex fluorinated molecules with tailored properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8F6O | nih.govnist.govbioberrylabs.com |

| Molecular Weight | 210.1175 g/mol | nist.gov |

| CAS Registry Number | 674-65-7 | nist.govbioberrylabs.com |

| IUPAC Name | 1,1,1-trifluoro-3-(3,3,3-trifluoropropoxy)propane | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-(3,3,3-trifluoropropoxy)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O/c7-5(8,9)1-3-13-4-2-6(10,11)12/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDSRIHZWYDMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCC(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217754 | |

| Record name | Bis(3,3,3-trifluoropropyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674-65-7 | |

| Record name | Bis(3,3,3-trifluoropropyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3,3,3-trifluoropropyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for Bis 3,3,3 Trifluoropropyl Ether

Classical Etherification Approaches

Classical methods remain the most practical routes for the synthesis of simple symmetrical fluorinated ethers. These approaches, however, often require more forcing conditions to overcome the reduced reactivity of the fluorinated starting materials.

The Williamson ether synthesis is a cornerstone of ether preparation, involving the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group. wikipedia.orgbyjus.com For the synthesis of a symmetrical ether like Bis(3,3,3-trifluoropropyl)ether, the reaction would involve the sodium or potassium salt of 3,3,3-trifluoropropanol reacting with a 3,3,3-trifluoropropyl halide or sulfonate (e.g., tosylate). byjus.comfluorine1.ru

The key steps and adaptations include:

Alkoxide Formation: The 3,3,3-trifluoropropanol is first deprotonated using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding alkoxide. masterorganicchemistry.comorganic-synthesis.com This step is critical because the fluorinated alcohol is more acidic than its non-fluorinated counterpart, but the resulting alkoxide is a weaker nucleophile.

Nucleophilic Substitution (Sₙ2): The generated alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a second molecule, typically an alkyl halide or a sulfonate ester, in an Sₙ2 reaction. wikipedia.org To synthesize the symmetrical ether, the electrophile would be a derivative of 3,3,3-trifluoropropanol itself, such as 1-bromo-3,3,3-trifluoropropane or 3,3,3-trifluoropropyl tosylate.

Reaction Conditions: Due to the reduced nucleophilicity of the fluorinated alkoxide, more stringent reaction conditions are often necessary compared to standard Williamson syntheses. This can include higher temperatures, the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance nucleophilicity, and potentially high pressure. fluorine1.runumberanalytics.com Early syntheses of similar fluorinated ethers required heating in an autoclave at temperatures up to 200°C. fluorine1.ru

Table 1: Representative Reactants for Williamson Synthesis of this compound

| Nucleophile (from Alcohol) | Electrophile (with Leaving Group) | Product |

| Sodium 3,3,3-trifluoropropoxide | 1-Bromo-3,3,3-trifluoropropane | This compound |

| Potassium 3,3,3-trifluoropropoxide | 3,3,3-Trifluoropropyl tosylate | This compound |

The acid-catalyzed intermolecular dehydration of two alcohol molecules is a common industrial method for producing simple symmetrical ethers like diethyl ether. libretexts.org However, this method is notoriously ineffective for fluorinated alcohols such as 3,3,3-trifluoropropanol.

Reports in the literature have noted the failure to produce fluorinated ethers through intermolecular dehydration using standard dehydrating agents like concentrated sulfuric acid or phosphoric anhydride. The primary reason for this failure lies in the strong electron-withdrawing effect of the CF₃ group, which significantly reduces the basicity of the hydroxyl oxygen. This deactivation makes the initial protonation of the alcohol—the first step in the dehydration mechanism—very difficult. Furthermore, the resulting fluorinated carbocation that would be formed in an Sₙ1-type mechanism is destabilized, while the backside attack required for an Sₙ2 mechanism is sterically and electronically hindered.

Novel and Catalytic Synthetic Pathways

Research into C-O bond formation has led to new catalytic methods, although their application specifically for the self-condensation of 3,3,3-trifluoropropanol is not yet widely established.

Transition-metal catalysis offers promising alternatives to classical methods. While many metal catalysts, such as various metal triflates, have been studied for the dehydration of alcohols, they typically favor elimination pathways to produce alkenes rather than substitution to form ethers.

However, recent research has explored the use of nickel(II) complexes to catalyze the formation of fluorinated aryl-alkyl ethers by reacting fluorinated alcohols with C(sp²)-H bonds in aromatic compounds. chemistryviews.org Although this does not represent a direct synthesis of this compound, it demonstrates the potential of modern transition-metal catalysis to facilitate C-O bond formation involving challenging fluorinated alcohols. The development of a catalyst for the specific intermolecular dehydration of 3,3,3-trifluoropropanol remains an area for further research. The Ullmann condensation, which uses a copper catalyst to form diaryl ethers, can also be adapted for some alkyl-aryl ethers, but it is not suitable for dialkyl ether synthesis from alcohols. jk-sci.com

This category describes synthetic strategies where the ether is constructed from other fluorinated precursors, rather than by direct condensation of the parent alcohol. A prominent method is the addition of a fluorinated alcohol to a fluoro-olefin.

In this approach, a fluorinated alkoxide, such as sodium 3,3,3-trifluoropropoxide, can be added across the double bond of a fluorinated alkene, like 3,3,3-trifluoropropene. This nucleophilic addition reaction, typically carried out under basic conditions, forms the ether linkage. This pathway offers a high degree of control for creating specific, and often complex, asymmetrical fluorinated ethers, but it can also be envisioned for symmetrical ether synthesis if the starting olefin corresponds to the desired alkyl group.

Optimization of Reaction Parameters and Process Efficiencies for this compound Synthesis

Optimizing the synthesis of this compound primarily focuses on improving the efficiency of the Williamson ether synthesis, as it is the most viable classical route. Key parameters that can be adjusted to maximize yield and minimize side reactions are outlined below. numberanalytics.comnumberanalytics.com

Choice of Base: Strong, non-nucleophilic bases are essential for the complete and rapid generation of the alkoxide. Sodium hydride (NaH) and potassium hydride (KH) are superior to alkali hydroxides, which can introduce water and lead to side reactions. jk-sci.com

Solvent System: Polar aprotic solvents (e.g., DMF, DMSO, THF) are highly effective for Sₙ2 reactions. byjus.comnumberanalytics.com They solvate the cation (Na⁺ or K⁺) without strongly solvating the alkoxide anion, thereby increasing its effective nucleophilicity.

Leaving Group: The efficiency of the Sₙ2 reaction is highly dependent on the quality of the leaving group. Sulfonate esters, such as tosylates (-OTs) or mesylates (-OMs), are excellent leaving groups and are often superior to halides. masterorganicchemistry.com Among halides, the reactivity order is I > Br > Cl. numberanalytics.com

Temperature Control: While higher temperatures increase the reaction rate, they can also promote competing elimination (E2) reactions, leading to the formation of 3,3,3-trifluoropropene. Careful optimization is required to find a temperature that provides a reasonable reaction rate without significantly favoring the elimination pathway. numberanalytics.com

Table 2: Optimization Parameters for Williamson Ether Synthesis of Fluorinated Ethers

| Parameter | Options | Rationale for Optimization |

| Base | NaH, KH, K₂CO₃, Cs₂CO₃ | Stronger, non-nucleophilic bases (NaH, KH) ensure complete alkoxide formation. Carbonates are weaker but can be effective in some systems. organic-synthesis.comjk-sci.com |

| Solvent | DMF, DMSO, THF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide, accelerating the desired Sₙ2 reaction. byjus.com |

| Leaving Group | -I, -Br, -OTs, -OMs | Better leaving groups (tosylates, mesylates, iodide) increase the rate of the substitution reaction. masterorganicchemistry.com |

| Temperature | 25°C to >150°C | Must be balanced to achieve a sufficient reaction rate without promoting the E2 elimination side reaction. fluorine1.runumberanalytics.com |

Green Chemistry Considerations in the Synthesis of this compound

In recent years, the principles of green chemistry have become a important consideration in the design of synthetic routes. chemistrysteps.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. byjus.com When considering the synthesis of this compound, several green chemistry aspects can be evaluated and optimized.

A primary method for the synthesis of ethers, including fluorinated variants, is the Williamson ether synthesis. byjus.comwikipedia.org This reaction typically involves the reaction of an alkoxide with an alkyl halide. wikipedia.org For this compound, this would involve the reaction of sodium 3,3,3-trifluoropropoxide with a 3,3,3-trifluoropropyl halide or a related compound with a good leaving group, such as a tosylate. chemistrysteps.commasterorganicchemistry.com

One of the key principles of green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. scranton.edu In an ideal reaction, all atoms of the reactants are incorporated into the final product, resulting in 100% atom economy. The Williamson ether synthesis, while effective, often generates stoichiometric amounts of a salt byproduct (e.g., sodium bromide if 3,3,3-trifluoropropyl bromide is used), which lowers its atom economy. scranton.edu

The choice of solvents is another critical aspect of green chemistry. nih.gov Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). masterorganicchemistry.com While effective in dissolving the reactants and promoting the reaction, these solvents are often derived from petrochemical sources and can be difficult to recycle, posing environmental concerns. nih.gov Research into greener solvent alternatives is ongoing, with options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) emerging as more sustainable choices for some reactions. numberanalytics.com The use of aqueous media, sometimes facilitated by phase-transfer catalysts, also represents a greener approach by reducing the reliance on volatile organic compounds. researchgate.netcrdeepjournal.org

Catalysis offers a powerful tool for improving the greenness of a synthesis. While the classic Williamson synthesis may not always require a catalyst, the use of phase-transfer catalysts (PTCs) can significantly enhance reaction rates and yields, particularly in biphasic systems (e.g., aqueous-organic). crdeepjournal.orgorganic-chemistry.orgjetir.org This can lead to milder reaction conditions, such as lower temperatures and shorter reaction times, thereby reducing energy consumption. numberanalytics.com Crown ethers are a type of phase-transfer catalyst that can be effective in ether synthesis. mdpi.comresearchgate.net

Improving the energy efficiency of the synthesis is another green chemistry goal. This can be achieved by designing reactions that proceed at or near ambient temperature and pressure, thus minimizing the energy required for heating or cooling. numberanalytics.com The use of highly efficient catalysts can play a crucial role in achieving this.

The following table summarizes some of the green chemistry considerations for the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | The Williamson ether synthesis produces a salt byproduct, which lowers the atom economy. Alternative routes with higher atom economy would be desirable. |

| Safer Solvents and Auxiliaries | Replacing traditional polar aprotic solvents (e.g., DMF, DMSO) with greener alternatives like 2-MeTHF, CPME, or water can reduce environmental impact. |

| Catalysis | The use of phase-transfer catalysts can improve reaction efficiency, allowing for milder conditions and potentially reducing the need for stoichiometric reagents. |

| Energy Efficiency | Optimizing reaction conditions through catalysis to lower reaction temperatures and shorten reaction times can significantly reduce energy consumption. |

By carefully considering these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also more environmentally sustainable.

Reactivity Profiles and Mechanistic Transformations of Bis 3,3,3 Trifluoropropyl Ether

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of ethers is characterized by the presence of a lone pair of electrons on the oxygen atom, making them susceptible to attack by electrophiles, and the polar C-O bond, which can be targeted by nucleophiles, typically after activation of the ether.

In the case of Bis(3,3,3-trifluoropropyl)ether, the strong inductive effect of the two trifluoromethyl groups reduces the nucleophilicity of the ether oxygen. This deactivation makes it less reactive towards electrophiles compared to its non-fluorinated counterpart, dipropyl ether. However, electrophilic attack can still occur under forcing conditions with strong electrophiles.

Nucleophilic attack on the α-carbon of an ether typically requires the conversion of the alkoxy group into a better leaving group, for example, by protonation with a strong acid. The electron-withdrawing nature of the CF₃ groups in this compound makes the α-carbons more electrophilic and thus potentially more susceptible to nucleophilic attack after activation. However, the stability of the potential leaving group and steric hindrance also play crucial roles.

General nucleophilic substitution reactions on ethers often follow Sₙ1 or Sₙ2 mechanisms, depending on the structure of the ether and the reaction conditions. libretexts.org For this compound, which has primary alkyl groups, an Sₙ2 mechanism would be favored at the α-carbon. libretexts.org

Radical-Mediated Processes and Chain Reactions

Ethers are known to be susceptible to attack by radicals, which can lead to the formation of peroxides in the presence of oxygen through a process called autoxidation. libretexts.org This process typically involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen. libretexts.org The resulting radical is stabilized by the adjacent oxygen atom.

For this compound, the presence of electron-withdrawing trifluoromethyl groups can influence the stability of the resulting radical. The trifluoromethyl group is known to be electrophilic, which can affect the reactivity of adjacent radical centers. wikipedia.org Studies on the radical addition of ethers to fluorinated alkenes have shown that both steric and electronic effects play a significant role in the reaction outcome.

Thermal and Photochemical Stability and Degradation Studies

Fluorinated ethers are generally known for their high thermal stability. This stability is attributed to the strength of the C-F bond. Studies on similar hydrofluoroethers indicate that they possess greater thermal stability compared to their non-fluorinated analogs. While specific thermal decomposition data for this compound is not available, it is expected to be a thermally stable compound.

The photochemical stability of hydrofluoroethers is an area of environmental interest. The atmospheric lifetime of these compounds is often determined by their reactivity with hydroxyl radicals (•OH). nih.gov Photodegradation can occur through direct photolysis, where the molecule absorbs a photon leading to bond cleavage, or indirect photolysis, involving reactions with photochemically generated species. nih.gov

Studies on the photodegradation of per- and polyfluoroalkyl substances (PFAS) have shown that the presence of C-F bonds makes them resistant to degradation. nih.gov However, under certain conditions, such as in the presence of photocatalysts or in specific solvent systems, degradation can be achieved. nih.gov The photochemical degradation of this compound would likely involve the cleavage of C-H bonds, leading to the formation of smaller fluorinated compounds.

Acid-Catalyzed and Base-Catalyzed Reactivity

The most common reaction of ethers is their cleavage by strong acids. libretexts.org This reaction typically proceeds via protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack by the conjugate base of the acid. masterorganicchemistry.com For this compound, which has primary alkyl groups, the cleavage is expected to follow an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com

The reaction with a strong acid like HBr or HI would lead to the formation of 3,3,3-trifluoropropan-1-ol and 1-bromo-3,3,3-trifluoropropane or 1-iodo-3,3,3-trifluoropropane, respectively. The electron-withdrawing CF₃ groups may influence the rate of this reaction.

Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound

| Reactant | Reagent | Predicted Products | Mechanism |

| This compound | HBr | 3,3,3-trifluoropropan-1-ol, 1-bromo-3,3,3-trifluoropropane | Sₙ2 |

| This compound | HI | 3,3,3-trifluoropropan-1-ol, 1-iodo-3,3,3-trifluoropropane | Sₙ2 |

Ethers are generally unreactive towards bases. However, under harsh conditions, base-catalyzed cleavage can occur, particularly with strained cyclic ethers. For acyclic ethers like this compound, cleavage by bases is not a typical reaction pathway under normal conditions. The presence of the electron-withdrawing trifluoromethyl groups could potentially activate the β-hydrogens for elimination under very strong basic conditions, although this is not a commonly reported reaction for fluorinated ethers.

Functionalization and Derivatization Reactions of this compound

Direct functionalization of the alkyl chains of this compound without cleaving the ether linkage is challenging due to the general inertness of the C-H bonds. However, radical-mediated reactions could potentially be employed to introduce functional groups. For example, radical halogenation could introduce a halogen atom onto the alkyl chain, which could then be used for further synthetic transformations.

Another approach to derivatization would involve the cleavage of the ether bond, as described in the acid-catalyzed reactivity section, to generate 3,3,3-trifluoropropan-1-ol. This alcohol can then be used as a versatile intermediate for the synthesis of a wide range of other trifluoropropyl-containing compounds, such as esters, aldehydes, or carboxylic acids, through standard oxidation and esterification reactions.

Table 2: Potential Derivatization Pathways via Cleavage Product

| Starting Material | Reaction | Product |

| 3,3,3-trifluoropropan-1-ol | Oxidation (e.g., with PCC) | 3,3,3-trifluoropropanal |

| 3,3,3-trifluoropropan-1-ol | Oxidation (e.g., with KMnO₄) | 3,3,3-trifluoropropanoic acid |

| 3,3,3-trifluoropropan-1-ol | Esterification (with an acyl chloride) | 3,3,3-trifluoropropyl ester |

Advanced Spectroscopic and Analytical Characterization of Bis 3,3,3 Trifluoropropyl Ether

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Multinuclear NMR is an indispensable tool for the unambiguous structural confirmation of Bis(3,3,3-trifluoropropyl)ether. The molecule's symmetrical structure (CF₃-CH₂-CH₂-O-CH₂-CH₂-CF₃) simplifies the spectra, but the coupling between ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of structural detail.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two chemically non-equivalent methylene (B1212753) (CH₂) groups. The protons on the carbon adjacent to the ether oxygen (Cα) are deshielded and appear further downfield compared to the protons on the carbon adjacent to the trifluoromethyl group (Cβ). Each signal is split into a triplet by the adjacent methylene group.

¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. spectroscopyonline.com For this compound, the six fluorine atoms of the two CF₃ groups are chemically equivalent. Their signal is expected to be split into a triplet due to coupling with the two protons of the adjacent methylene group (Cβ).

¹³C NMR: The carbon NMR spectrum should display three unique signals for the three carbon environments (Cα, Cβ, and Cγ). The presence of fluorine atoms induces significant splitting of the carbon signals. The trifluoromethyl carbon (Cγ) signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The adjacent methylene carbon (Cβ) will also be a quartet due to two-bond coupling (²J_CF), and the Cα carbon signal will be a triplet due to three-bond coupling (³J_CF).

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 3.7 | Triplet (t) | ³J_HH ≈ 6-7 Hz | -O-CH ₂-CH₂-CF₃ (Cα) |

| ~ 2.5 | Triplet of Quartets (tq) | ³J_HH ≈ 6-7 Hz, ³J_HF ≈ 10-12 Hz | -O-CH₂-CH ₂-CF₃ (Cβ) | |

| ¹⁹F | ~ -65 to -75 | Triplet (t) | ³J_FH ≈ 10-12 Hz | -CH₂-CF ₃ |

| ¹³C | ~ 65 | Triplet (t) | ³J_CF ≈ 4-5 Hz | -O-C H₂-CH₂-CF₃ (Cα) |

| ~ 35 | Quartet (q) | ²J_CF ≈ 25-30 Hz | -O-CH₂-C H₂-CF₃ (Cβ) | |

| ~ 125 | Quartet (q) | ¹J_CF ≈ 270-280 Hz | -C F₃ (Cγ) |

Vibrational Spectroscopy (Infrared and Raman) for Intermolecular Interactions and Bonding Analysis

Vibrational spectroscopy provides key information about the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by very strong absorption bands associated with the C-F bonds. The asymmetric and symmetric stretching vibrations of the CF₃ group typically appear in the 1300-1100 cm⁻¹ region. Another characteristic strong band is the C-O-C asymmetric stretch of the ether linkage, which is found around 1150-1070 cm⁻¹. spectroscopyonline.comlmu.edu The absence of bands in the O-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) regions confirms the ether functionality and the absence of alcohol or carbonyl impurities.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds. While C-F and C-O stretches are also visible, C-H stretching and C-C backbone vibrations are often more prominent in the Raman spectrum. The symmetric nature of some vibrations in the molecule may lead to differences in activity and intensity between IR and Raman spectra, aiding in a more complete vibrational assignment.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (sp³ CH₂) | 2980 - 2850 | Medium | Strong |

| CH₂ Scissoring | 1470 - 1450 | Medium | Medium |

| C-F Asymmetric Stretch | ~1280 | Very Strong | Medium |

| C-F Symmetric Stretch | ~1150 | Very Strong | Strong |

| C-O-C Asymmetric Stretch | 1150 - 1070 | Strong | Medium-Weak |

| C-C Stretch | 1000 - 800 | Medium-Weak | Medium |

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, which helps in confirming the structure and identifying impurities. For organofluorine compounds, high-resolution mass spectrometry (HRMS) is particularly valuable for determining precise elemental compositions. lmu.edu

Under electron ionization (EI), aliphatic ethers typically undergo fragmentation via several pathways. scribd.comblogspot.com The molecular ion peak (M⁺˙) for this compound (exact mass ≈ 210.05) may be weak or absent. blogspot.com The most characteristic fragmentation is α-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. This would result in the loss of a ·CH₂CF₃ radical to form a stable oxonium ion. Another common pathway is cleavage of the C-O bond. The loss of a neutral CF₃ radical (mass 69) is also a characteristic fragmentation for compounds containing this group. acdlabs.com

HRMS allows for the differentiation of fragment ions from potential impurities by providing mass measurements with high accuracy, confirming the elemental formula of the parent ion and its fragments.

Predicted Mass Spectrometry Fragmentation Data for this compound (EI)

| m/z (Nominal) | Proposed Fragment | Fragmentation Pathway |

| 210 | [C₆H₈F₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 141 | [C₄H₅F₃O]⁺ | M - ˙CF₃ (Loss of trifluoromethyl radical) |

| 113 | [C₃H₄F₃]⁺ | Cleavage of C-O bond |

| 97 | [C₃H₄F₃]⁺ | Cleavage of C-O bond (alternative not showing radical) |

| 83 | [C₃H₄O]⁺ | α-cleavage with loss of ·CH₂CF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and solvents, thereby enabling accurate purity assessment.

Given its expected volatility (reported boiling point of 114-115 °C), Gas Chromatography (GC) is the ideal technique for analyzing this compound. bioberrylabs.com The selection of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a polyethylene (B3416737) glycol (WAX) or a cyanopropylphenyl-based stationary phase, would be suitable. sigmaaldrich.comgreyhoundchrom.com These phases offer different selectivity mechanisms (dipole-dipole, π-π interactions) that are effective for separating polar compounds like ethers. greyhoundchrom.com

For detection, a Flame Ionization Detector (FID) provides a robust and universal response for quantitative analysis of purity. Coupling GC with a Mass Spectrometer (GC-MS) offers definitive peak identification by providing the mass spectrum of the eluting compound and any impurities, making it a powerful tool for both purity analysis and reaction monitoring.

Recommended Chromatographic Conditions for this compound

| Parameter | Recommendation | Purpose |

| Technique | Gas Chromatography (GC) | Analysis of volatile compounds |

| Column Phase | Mid-polarity (e.g., WAX, -624 type) | Provides selectivity for polar ether and fluorinated groups |

| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film | Standard dimensions offering good efficiency and capacity sigmaaldrich.com |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | MS for identification; FID for quantification |

| Application | Purity Assessment, Reaction Monitoring | Quantify compound purity and track reaction progress |

X-ray Diffraction Analysis for Crystalline Structures (If Applicable)

X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in its crystalline solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles.

This compound has a reported boiling point of 114-115 °C, which indicates it exists as a liquid under standard laboratory conditions. bioberrylabs.com Therefore, single-crystal X-ray diffraction analysis is not applicable at ambient temperature and pressure. Such an analysis would only be feasible if the compound could be induced to form a single crystal suitable for diffraction, for example, through specialized low-temperature crystallization techniques. A review of common crystallographic databases reveals no published crystal structure for this compound.

Computational and Theoretical Investigations of Bis 3,3,3 Trifluoropropyl Ether

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for dissecting the electronic structure and predicting the reactivity of molecules like Bis(3,3,3-trifluoropropyl)ether. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Ab initio calculations, while more computationally intensive, can offer higher accuracy for certain properties. These methods are used to benchmark DFT results and to calculate properties where electron correlation is particularly important.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical indicators of reactivity. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability; a larger gap suggests lower reactivity. For this compound, the electron-withdrawing trifluoromethyl groups are expected to lower the energy of the HOMO, which is likely localized on the ether oxygen, making it less susceptible to oxidation compared to non-fluorinated ethers. Conversely, the LUMO is likely to be influenced by the σ* orbitals of the C-F bonds, indicating potential sites for nucleophilic attack or reductive processes. acs.orgnih.gov

Table 1: Representative Calculated Electronic Properties of this compound (B3LYP/6-31G*)

| Property | Calculated Value | Unit |

| HOMO Energy | -8.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 9.7 | eV |

| Dipole Moment | 2.5 | Debye |

Note: The data in this table are representative values based on typical DFT calculations for similar fluorinated ethers and are intended for illustrative purposes.

Molecular Dynamics Simulations for Solvent Behavior and Interfacial Phenomena

Molecular dynamics (MD) simulations are employed to study the bulk properties and behavior of this compound as a solvent and its interactions at interfaces. rsc.orgarxiv.org MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

As a solvent, the fluorinated nature of this compound imparts unique properties. MD simulations can predict its density, viscosity, and diffusion coefficients. The strong intramolecular and weak intermolecular forces, a hallmark of many fluorinated compounds, can be investigated. These simulations are particularly valuable in understanding its behavior in specialized applications, such as in electrolytes for lithium-ion batteries. rsc.orgarxiv.orgrsc.org In this context, MD simulations can reveal the solvation structure of lithium ions, showing how the ether and any present anions coordinate around the metal cation. rsc.orgarxiv.orgrsc.org Studies on similar fluorinated ethers suggest that the fluorine atoms can influence the solvation shell, potentially leading to the formation of a stable solid-electrolyte interphase (SEI) on battery electrodes. acs.orgnih.govpsu.edu

Interfacial phenomena are also critical. For example, the behavior of this compound at a liquid-vapor or liquid-solid interface can be simulated. These simulations can provide insights into surface tension and wetting properties. In the context of electrolytes, understanding the structure of the electrical double layer at the electrode surface is crucial for predicting battery performance. acs.orgnih.gov

Table 2: Representative Physical Properties of this compound from MD Simulations

| Property | Simulated Value | Unit |

| Density (at 298 K) | 1.35 | g/cm³ |

| Self-Diffusion Coefficient | 0.8 x 10⁻⁹ | m²/s |

| Viscosity | 1.2 | cP |

Note: These values are illustrative and based on simulations of structurally similar fluorinated ethers.

Prediction and Analysis of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential reaction pathways for this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.

One area of interest is the stability of the C-F bond and its potential for activation. nih.govnih.govbaranlab.orgacs.orgrsc.org While generally very strong, the C-F bond can be activated under certain conditions. Theoretical calculations can explore the feasibility of different activation strategies, for instance, through interaction with catalysts or under electrochemical conditions. rsc.org The calculations would involve locating the transition state for C-F bond cleavage and determining the associated activation energy barrier.

Another important reaction is the decomposition of the ether. Computational studies on similar fluorinated ethers have investigated their reductive dissociation pathways, particularly in the context of battery applications. acs.orgnih.gov These studies often employ ab initio molecular dynamics to simulate the decomposition process at the electrode surface. For this compound, such simulations could identify the initial bond-breaking events and the subsequent formation of decomposition products.

The ether linkage itself can also be a site of reaction. For example, its cleavage under acidic or basic conditions can be modeled. DFT calculations can elucidate the role of a catalyst and the solvent in facilitating such reactions by stabilizing the transition state.

Conformational Analysis and Stereochemical Implications from Computational Models

The flexibility of the propyl chains in this compound gives rise to multiple possible conformations. Computational models are essential for identifying the most stable conformers and understanding the energy barriers between them. mdpi.com

A systematic conformational search can be performed by rotating around the various single bonds in the molecule. For each resulting geometry, a quantum mechanical energy calculation is performed to determine its stability. The results can be plotted on a potential energy surface, which maps the energy as a function of the rotational angles.

For this compound, the interactions between the bulky and electron-rich trifluoromethyl groups and the ether oxygen are expected to play a significant role in determining the preferred conformations. Gauche and anti conformations around the C-C and C-O bonds will have different energies due to steric and electrostatic interactions. The most stable conformer will be the one that minimizes these unfavorable interactions.

Table 3: Representative Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (τ₁, τ₂) | Relative Energy (kcal/mol) |

| Anti-Anti | 180°, 180° | 0.0 |

| Anti-Gauche | 180°, 60° | 1.2 |

| Gauche-Gauche | 60°, 60° | 2.5 |

Note: This table presents a simplified, illustrative example of a conformational analysis. Actual conformational landscapes are more complex. τ₁ and τ₂ represent key dihedral angles along the propyl chains.

Electrostatic Potential Mapping and Charge Distribution Analysis

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net The ESP is calculated on a surface of constant electron density, and the potential is color-coded to indicate regions of positive and negative charge.

For this compound, the ESP map is expected to show a region of negative potential (typically colored red) around the ether oxygen atom due to the presence of its lone pairs of electrons. youtube.com This region represents a site that is attractive to electrophiles and can act as a hydrogen bond acceptor.

Conversely, the highly electronegative fluorine atoms will draw electron density away from the carbon and hydrogen atoms. This will result in regions of positive potential (typically colored blue) around the hydrogen atoms of the propyl chains and a less negative or even slightly positive region around the trifluoromethyl groups. researchgate.net The ESP map can provide insights into how the molecule will interact with other polar molecules, ions, and surfaces. For example, in a lithium-ion battery electrolyte, the negative potential around the oxygen would be the primary site of interaction with the positive lithium ions. rsc.orgarxiv.orgrsc.org

Analysis of the partial atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the charge distribution. This data complements the visual information from the ESP map and is crucial for developing accurate force fields for molecular dynamics simulations.

Applications of Bis 3,3,3 Trifluoropropyl Ether in Advanced Materials and Chemical Systems

Role as a Specialized Solvent in Reaction Media and Material Processing

The unique properties of fluorinated ethers like Bis(3,3,3-trifluoropropyl)ether make them valuable as specialized solvents in both chemical synthesis and material processing. smolecule.comgoogle.com

Solvent Effects on Reaction Kinetics and Selectivity in Organic Synthesis

The choice of solvent can significantly influence the rate and outcome of chemical reactions. While specific research on the solvent effects of this compound on reaction kinetics and selectivity is not extensively detailed in the provided results, the broader class of fluorinated solvents is known to impact organic reactions. For instance, the synthesis of bis-Schiff bases has been shown to be influenced by the reaction medium, with efficient condensation occurring in a water suspension. mdpi.com Similarly, the synthesis of bis(ether nitrile)s from simple aromatic diols utilizes N-methylpyrrolidinone at elevated temperatures, highlighting the critical role of the solvent in enabling specific chemical transformations. rsc.org The unique solvation characteristics of fluorinated ethers suggest they could offer advantages in controlling reaction pathways and improving yields in various organic syntheses. smolecule.com

Solvation Mechanisms for Fluorinated and Non-Fluorinated Solutes

The ability of a solvent to dissolve different substances is governed by its solvation mechanisms. Fluorinated ethers exhibit distinct solvation behaviors for both fluorinated and non-fluorinated compounds. For example, Bis(2,2,2-trifluoroethyl) ether has been noted for its useful solvent properties, particularly in preparing pastes or dispersions of high molecular weight fluorine compounds like fluorocarbon waxes. google.com The presence of fluorine atoms in the solvent molecule can lead to favorable interactions with other fluorinated molecules. Furthermore, research on non-aqueous fluoride (B91410) salt solutions has shown that the combination of fluoride salts with fluorine-containing non-aqueous solvents, such as bis(2,2,2-trifluoroethyl)ether, enhances the solubility of the salt. wipo.int This indicates a synergistic effect between the fluorinated solvent and solute. The solvation of non-fluorinated solutes is also critical, and the ability of fluorinated ethers to dissolve a range of reactants is a key factor in their application as reaction media. smolecule.com

Integration into Electrolyte Formulations for Energy Storage Devices

A significant area of application for this compound and similar fluorinated ethers is in the development of advanced electrolytes for energy storage devices, particularly lithium-ion and lithium-sulfur batteries. smolecule.comgoogle.com

Performance as an Electrolyte Component in Lithium-Ion and Lithium-Sulfur Batteries

In lithium-sulfur (Li-S) batteries, fluorinated ethers have been investigated as co-solvents to address the issue of polysulfide shuttling, a major cause of capacity fading and self-discharge. google.comamazonaws.comnih.gov For instance, the use of bis(2,2,2-trifluoroethyl) ether (BTFE) as a co-solvent in electrolytes for Li-S batteries has been shown to mitigate self-discharge, especially at elevated temperatures. nih.govpsu.edu This improvement is attributed to the reduced solubility of lithium polysulfides in the fluorinated ether-based electrolyte. researchgate.net

Similarly, in lithium-ion batteries, particularly those with high-voltage cathodes or silicon-based anodes, fluorinated ethers are explored to enhance performance and stability. google.comresearchgate.net The addition of fluorinated ethers can improve the voltage resistance of the electrolyte. google.com For example, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) has been used as an electrolyte additive in SiO-based lithium-ion batteries, leading to improved cycling performance. researchgate.net

The table below summarizes the impact of a fluorinated ether co-solvent, Bis(2,2,2-trifluoroethyl) ether (BTFE), on the self-discharge of Li-S cells.

| Electrolyte Composition | Initial Discharge Capacity (mAh/g) | Discharge Capacity after 2 weeks rest (mAh/g) | Capacity Retention (%) |

| Baseline (DOL/DME) | ~1000 | ~400 | ~40 |

| BTFE Co-solvent | ~900 | ~750 | ~83 |

| Data is illustrative and based on trends reported in the literature. psu.edu |

Influence on Electrode-Electrolyte Interphase Formation and Stability

The solid electrolyte interphase (SEI) is a crucial passivation layer that forms on the anode surface and significantly impacts battery performance. Fluorinated electrolyte components can play a vital role in the formation of a stable and effective SEI. Research has shown that the use of bis(2,2,2-trifluoroethyl) ether in Li-S battery electrolytes likely leads to the formation of a more robust protective film on the anode surface. nih.govpsu.eduresearchgate.net This improved SEI is believed to be responsible for the observed decrease in self-discharge.

In silicon anode-based batteries, which suffer from large volume changes during cycling, a stable SEI is paramount. The electrochemical reduction of fluorinated ether additives, such as 1,1,2,2-tetrafluoroethylene-2,2,3,3-tetrafluoropropyl ether (TFE), can result in a robust LiF-based SEI layer. researchgate.net This LiF-rich interphase helps to stabilize the interfacial characteristics of the SiOx anode, preventing its pulverization and degradation of the cell. researchgate.net The composition of the SEI, particularly the F:CF3 molar ratio, has been shown to correlate with the coulombic efficiency of the battery. google.com Electrolytes containing lithium bis(fluorosulfonyl)imide (LiFSI) have also been shown to form a more homogeneous, stable, and flexible SEI compared to conventional LiPF6 electrolytes. rsc.org

Impact on Ion Solvation and Transport Characteristics

The solvation of lithium ions (Li+) within the electrolyte and their subsequent transport to the electrodes are fundamental to battery operation. The molecular structure of the solvent, including the presence of fluorine atoms, influences these properties. Fluorinated ethers, due to the strong electron-withdrawing nature of fluorine, can have a lower ability to solvate Li+ ions compared to their non-fluorinated counterparts. researchgate.net This can affect the ionic conductivity of the electrolyte.

However, this reduced solvation can also be beneficial. A unique solvation structure can lead to improved ionic conductivity by facilitating faster Li+ transport and lowering the energy required for desolvation at the electrode surface. researchgate.net The chain length of ether-based solvents has been shown to directly affect the mobility of species within the electrolyte, which in turn impacts the performance of lithium-sulfur cells. nih.gov The study of the diffusion coefficients of species in ionic liquids further underscores the importance of the solvent environment on mass transport. psu.edu While specific data on this compound is limited, the principles derived from studies on similar fluorinated ethers suggest that its impact on ion solvation and transport would be a critical factor in its performance as an electrolyte component.

Precursor or Building Block in Fluorinated Polymer and Copolymer Synthesis

This compound is a key compound for introducing trifluoropropyl moieties into polymeric structures. The presence of the trifluoromethyl (CF3) group is instrumental in modifying the properties of materials, making it a valuable building block in the synthesis of advanced fluorinated polymers and copolymers.

Synthesis of Fluorinated Poly(ether)s and Copolymers with Enhanced Properties

The incorporation of fluorinated segments, such as the trifluoropropyl group, into poly(ether) backbones is a strategic approach to developing high-performance materials. While direct polymerization of this compound may not be the most common route, the trifluoropropyl group it contains is a critical component in various fluorinated monomers used for synthesizing fluorinated poly(aryl ether)s (FPAEs).

These specialized polymers are typically synthesized via nucleophilic substitution reactions between fluorinated diols and activated difluoride monomers. rsc.org For example, fluorinated poly(aryl ether)s have been prepared using 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl (TFBP) as a key monomer. rsc.org The inclusion of trifluoromethyl groups leads to polymers with a unique combination of desirable properties not typically found in their non-fluorinated counterparts. rsc.orgresearchgate.net The synthesis of such polymers often results in materials with high molecular weights and excellent film-forming capabilities. rsc.org

The development of fluorinated poly(ether amide)s and poly(ether ester)s also relies on the synthesis of bis(ether acid)s, which can be derived from fluoro-displacement reactions involving fluorinated precursors. rsc.org This highlights the versatility of using fluorinated building blocks to create a wide array of copolymers with tailored properties for specific applications.

Contribution to Thermal Stability, Chemical Resistance, and Surface Properties of Materials

The introduction of trifluoropropyl functionalities into polymer chains significantly enhances their material properties. The strong carbon-fluorine bond and the bulky nature of the CF3 group contribute to substantial improvements in thermal stability and chemical resistance. researchgate.netresearchgate.net

Thermal Stability: Fluorinated polymers, including polyethers and polyimides containing trifluoromethyl groups, exhibit high thermal stability. rsc.orgresearchgate.net For instance, fluorinated poly(aryl ether) films have shown 5% weight loss temperatures (Td5) in the range of 514–555 °C and high glass transition temperatures (Tg) between 178–226 °C. rsc.org

Chemical Resistance: The inertness of the C-F bond provides excellent resistance to chemical attack, making these materials suitable for use in harsh environments.

Surface Properties: The presence of fluorine atoms drastically lowers the surface energy of the material. This results in enhanced hydrophobicity, as evidenced by high water contact angles (92.4° to 98.7°) and very low water absorption (0.28–0.87%) in FPAE films. rsc.org This low surface energy is critical for applications requiring anti-fouling or self-cleaning properties.

Dielectric Properties: A key advantage of incorporating trifluoromethyl groups is the creation of increased free volume within the polymer matrix. This, combined with the low polarizability of the C-F bond, leads to materials with very low dielectric constants and low dielectric loss, which are essential for high-frequency communication technologies. rsc.orgresearchgate.net

The table below summarizes the enhanced properties of a representative fluorinated poly(aryl ether) compared to conventional polymers.

| Property | Typical Value for Fluorinated Poly(aryl ether)s rsc.org | Significance |

| Glass Transition Temp. (Tg) | 178–226 °C | High-temperature operational capability. |

| Decomposition Temp. (Td5) | 514–555 °C | Excellent thermal stability. |

| Water Contact Angle | 92.4°–98.7° | High hydrophobicity and low surface energy. |

| Water Absorption | 0.28–0.87% | Stability in humid environments. |

| Dielectric Constant (11 GHz) | 2.07–2.80 | Suitability for high-frequency electronics. |

| Dielectric Loss (11 GHz) | 0.002–0.006 | Minimal signal loss in electronic applications. |

Development of Specialty Fluorosilicone Materials Utilizing Trifluoropropyl Moieties

The trifluoropropyl group is fundamental to the production of specialty fluorosilicone elastomers. While this compound itself is not a direct monomer, its core structure is represented in key precursors like methyl(3,3,3-trifluoropropyl)dichlorosilane or (3,3,3-trifluoropropyl)trimethoxysilane. 20.210.105gelest.com These silane (B1218182) monomers are used to produce fluorosilicone polymers that offer a unique combination of the properties of silicones (flexibility over a wide temperature range) and fluorocarbons (chemical and solvent resistance).

The synthesis involves the hydrosilylation of precursors to create functionalized silanes that can then be polymerized. 20.210.105 The resulting fluorosilicones are known for their exceptional resistance to non-polar solvents, fuels, and oils, a property directly attributable to the trifluoropropyl side chains. These materials are indispensable in aerospace, automotive, and industrial applications where resistance to extreme temperatures and aggressive chemicals is required. gelest.com

Utilization as a Synthetic Intermediate for Specialty Chemicals

Beyond polymer science, the 3,3,3-trifluoropropyl group derived from precursors like this compound is a valuable functional group in the synthesis of various specialty chemicals, including complex heterocyclic molecules.

Precursor in the Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and agrochemicals due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and binding affinity. taylorfrancis.comresearchgate.net The synthesis of these molecules often involves cycloaddition or multicomponent reactions using fluorinated building blocks. nih.govresearchgate.net

While direct use of this compound as a reactant is not extensively documented, more reactive intermediates containing the 3,3,3-trifluoropropyl moiety are employed. For example, 3,3,3-trifluoropropylamine (B1329503) can be used to introduce the trifluoropropyl group into various molecular scaffolds. acs.org The synthesis of fluorinated heterocycles like pyrimidines, pyridines, and benzimidazoles often relies on the strategic incorporation of fluoroalkyl groups to modulate the biological activity of the final compound. taylorfrancis.com The trifluoropropyl group serves as a lipophilic and metabolically stable substituent in the design of novel bioactive molecules.

Role in the Introduction of Trifluoropropyl Functionality into Complex Molecules

The introduction of a trifluoropropyl group can significantly alter the physical and chemical properties of an organic molecule. This functional group is often incorporated to enhance stability, modify reactivity, or improve the performance of a molecule in a specific application.

A practical example is the synthesis of specialized chain-transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. 3,3,3-Trifluoropropylamine hydrochloride has been used as a key reagent to couple the trifluoropropyl group onto a CTA, creating a fluorinated agent for the controlled polymerization of fluorinated monomers. acs.org This demonstrates how the trifluoropropyl moiety can be strategically placed within a complex molecule to fine-tune its reactivity and utility in advanced chemical processes. The ether, as a stable source of this group, represents a foundational starting point in the synthetic chain for such specialized reagents.

Future Research Directions and Emerging Opportunities for Bis 3,3,3 Trifluoropropyl Ether

Sustainable and Scalable Production Methods

The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves the use of strong bases and harsh reaction conditions. wikipedia.orgmasterorganicchemistry.com While effective, these methods can present challenges in terms of sustainability and scalability. The Williamson synthesis typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For Bis(3,3,3-trifluoropropyl)ether, this would likely involve the reaction of 3,3,3-trifluoropropoxide with 3,3,3-trifluoropropyl halide.

Future research will likely focus on developing greener and more efficient synthetic routes. One promising avenue is the use of phase-transfer catalysis (PTC) . PTC can facilitate the reaction between reactants in different phases (e.g., a solid or aqueous phase and an organic phase), often under milder conditions and with reduced waste generation. scientific.netacs.orgresearchgate.net The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can enhance the nucleophilicity of the alkoxide and facilitate the etherification process, potentially leading to higher yields and improved scalability. scientific.netacs.orgresearchgate.net Research into novel, highly efficient, and recyclable phase-transfer catalysts for the synthesis of fluorinated ethers represents a significant area of opportunity. acs.org

Another key direction is the exploration of alternative and safer fluorinating agents. illinois.edu The development of methods that utilize more benign sources of fluorine is a central theme in green fluorine chemistry. libretexts.org

The table below outlines potential sustainable production strategies for this compound.

| Synthesis Strategy | Key Features & Advantages | Potential Research Focus |

| Phase-Transfer Catalysis (PTC) | Milder reaction conditions, reduced solvent usage, potential for catalyst recycling. scientific.netacs.orgresearchgate.net | Development of highly efficient and recyclable catalysts for fluorinated ether synthesis. acs.org |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for continuous production and automation. | Optimization of flow reactor parameters for the synthesis of this compound. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of enzymes capable of catalyzing the formation of fluorinated ethers. |

| Use of Greener Solvents | Reduced environmental impact, improved process safety. | Investigation of ionic liquids or supercritical fluids as reaction media. |

Exploration of Novel Catalytic Transformations and Derivatizations

The robust nature of the carbon-fluorine (C-F) bond presents both a challenge and an opportunity in organic synthesis. nih.govbaranlab.org While historically considered relatively inert, recent advancements in catalysis have enabled the selective functionalization of C-F bonds. nih.govnih.gov This opens up exciting possibilities for the derivatization of this compound, allowing for the introduction of new functional groups and the creation of a diverse library of novel compounds.

Future research in this area will likely concentrate on:

Selective C-F Bond Activation: The development of catalysts, particularly those based on transition metals, that can selectively activate and functionalize the C-F bonds in the trifluoromethyl groups of this compound. nih.gov This could lead to the synthesis of ethers with tailored electronic and steric properties.

Functionalization of the Alkyl Chain: Exploration of catalytic methods to introduce functional groups at other positions on the propyl chains, while preserving the trifluoromethyl groups. This could involve C-H activation strategies to create new carbon-carbon or carbon-heteroatom bonds.

Development of Novel Building Blocks: The derivatives of this compound could serve as unique building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. baranlab.org

The table below summarizes potential catalytic transformations for this compound.

| Transformation Type | Potential Reagents/Catalysts | Resulting Derivatives and Applications |

| C-F Bond Functionalization | Transition metal complexes (e.g., Ni, Pd, Cu), photoredox catalysts. nih.govnih.gov | Introduction of aryl, alkyl, or other functional groups, leading to novel ligands, and materials with tailored properties. |

| C-H Bond Activation | Rhodium, Iridium, or Palladium catalysts. | Functionalized ethers with applications in medicinal chemistry and materials science. |

| Oxidative/Reductive Derivatization | Oxidizing or reducing agents. | Introduction of carbonyl or hydroxyl groups for further functionalization. |

Advanced Material Design Incorporating this compound Scaffolds

The incorporation of fluorine into polymers and other materials can impart a range of desirable properties, including high thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. tandfonline.comrsc.org this compound, with its high fluorine content, represents a promising building block for the design of advanced materials.

Emerging opportunities in this domain include:

Low-Dielectric Constant Polymers: The development of high-performance polymers for microelectronics is a critical area of research. tandfonline.comrsc.org The low polarity of the C-F bond contributes to a low dielectric constant, which is essential for reducing signal delay and cross-talk in integrated circuits. tandfonline.com this compound could be incorporated into polymer backbones, such as poly(aryl ether)s, to create materials with extremely low dielectric constants and excellent thermal stability. tandfonline.comrsc.orgacs.org

Fluorinated Electrolytes for Batteries: Fluorinated ethers are being extensively investigated as components of electrolytes for high-voltage lithium-ion batteries. jst.go.jpresearchgate.netacs.orgrsc.orgnih.gov They can enhance the oxidative stability of the electrolyte and contribute to the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface, leading to improved cycling performance and safety. researchgate.netrsc.org this compound could be explored as a co-solvent or additive in electrolyte formulations. nih.govsigmaaldrich.comgoogle.comgoogle.comgoogle.com

Hydrophobic and Oleophobic Coatings: The low surface energy associated with fluorinated compounds makes them ideal for creating water- and oil-repellent surfaces. Polymers and coatings derived from this compound could find applications in self-cleaning surfaces, anti-fouling coatings, and protective textiles.

The table below highlights potential material applications for this compound.

| Material Application | Desired Properties | Role of this compound |

| Low-k Dielectric Materials | Low dielectric constant, high thermal stability, low moisture absorption. tandfonline.comrsc.orgacs.org | Incorporation as a monomer to introduce fluorine and flexible ether linkages into the polymer backbone. tandfonline.comrsc.org |

| Battery Electrolytes | High oxidative stability, good ionic conductivity, formation of a stable SEI. jst.go.jpresearchgate.netrsc.org | Use as a co-solvent or additive to improve the performance and safety of lithium-ion batteries. nih.govsigmaaldrich.comgoogle.com |

| Protective Coatings | Hydrophobicity, oleophobicity, chemical resistance. | A key component in the formulation of durable and repellent surface coatings. |

| Gas Separation Membranes | High gas permeability and selectivity. bisresearch.comnih.govmdpi.comresearchgate.net | A building block for polymers with tailored free volume and gas transport properties. nih.govmdpi.com |

Interdisciplinary Applications in Sensing and Niche Technologies

The unique properties of fluorinated compounds extend their utility beyond traditional materials science into various interdisciplinary fields. The strategic placement of fluorine atoms can influence a molecule's interactions with its environment, opening up possibilities for its use in sensing and other niche technologies.

Future research could explore the following areas:

Chemical Sensors: The hydrophobicity and specific interactions of fluorinated materials can be harnessed to develop selective chemical sensors. Materials incorporating this compound could be used as coatings on sensor surfaces to enhance the detection of specific analytes, potentially including environmental pollutants or volatile organic compounds. utah.edu

Gas Separation Membranes: The design of efficient membranes for gas separation is crucial for various industrial processes, including carbon capture and hydrogen purification. bisresearch.comnih.govmdpi.comresearchgate.net Polymers derived from this compound may exhibit favorable gas permeability and selectivity due to the presence of fluorine and the ether linkages, which can influence the polymer's free volume and interactions with different gas molecules. mdpi.com

Advanced Lubricants: Fluorinated ethers are known for their high thermal stability and low friction properties, making them suitable for use as high-performance lubricants in demanding environments, such as in the aerospace and automotive industries.

Integration of Artificial Intelligence and Machine Learning in Predictive Research

For this compound, AI and ML can be leveraged in several ways:

Predicting Material Properties: ML models can be trained on existing data for fluorinated compounds to predict the properties of new materials derived from this compound. nih.govnih.gov This can help in prioritizing the synthesis of materials with the most promising characteristics, such as a low dielectric constant or high thermal stability. gatech.edutechexplorist.com

Optimizing Reaction Conditions: AI algorithms can be used to optimize the reaction conditions for the synthesis and derivatization of this compound, leading to higher yields, reduced reaction times, and improved sustainability. beilstein-journals.orgresearchgate.netnih.gov

De Novo Design of Novel Derivatives: Generative AI models can be employed to design new derivatives of this compound with specific desired properties. These models can explore a vast chemical space and propose novel structures that may not be intuitively obvious to a human chemist.

The table below details the potential impact of AI and ML in the research of this compound.

| AI/ML Application | Methodology | Expected Outcome |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models, neural networks. nih.govnih.gov | Accurate prediction of dielectric constant, thermal stability, and other key properties of new materials. gatech.edutechexplorist.com |

| Reaction Optimization | Bayesian optimization, reinforcement learning. beilstein-journals.orgresearchgate.netnih.gov | Identification of optimal reaction conditions for synthesis and derivatization, leading to improved efficiency. |

| Generative Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). | Proposal of novel derivatives with enhanced properties for specific applications. |

| Data Mining | Natural Language Processing (NLP) to extract information from scientific literature. | Accelerated discovery of new synthetic routes and applications by analyzing existing knowledge. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.